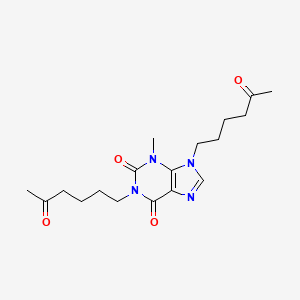

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is a derivative of Pentoxifylline, a methylxanthine derivative known for its hemorheological, anti-oxidative, and anti-inflammatory properties . This compound is often studied as an impurity of Pentoxifylline and is derived from 3-Methylxanthine, a metabolite of Theophylline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline are not well-documented. it is likely that the production involves standard organic synthesis techniques, including purification and isolation processes to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone group present in the structure.

Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the ketone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline has several scientific research applications, including:

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.

Medicine: Studied for its potential therapeutic effects, particularly in conditions where Pentoxifylline is used, such as peripheral arterial disease.

Mecanismo De Acción

The mechanism of action of 7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is similar to that of Pentoxifylline. It likely exerts its effects by modulating the rheological properties of blood, reducing blood viscosity, and improving microcirculation . The compound may also have anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

Pentoxifylline: The parent compound, known for its hemorheological effects.

3-Methylxanthine: A metabolite of Theophylline with diuretic and cardiac stimulant activities.

Theophylline: A xanthine derivative with bronchodilator effects.

Theobromine: An isomer of Theophylline with similar pharmacological properties.

Uniqueness

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar derivatives. Its role as an impurity in Pentoxifylline formulations also makes it significant in pharmaceutical quality control.

Actividad Biológica

7-Desmethyl-9-(5-oxohexyl) Pentoxifylline (DHP) is a derivative of Pentoxifylline, a well-known hemorheological agent used primarily in the treatment of intermittent claudication and other circulatory disorders. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects. This article provides a comprehensive overview of the biological activity of DHP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DHP is characterized by its unique chemical structure, which includes a 5-oxohexyl side chain. The molecular formula is C15H19N3O3, and it features a xanthine-like core structure that is responsible for its biological activities.

The mechanism by which DHP exerts its biological effects involves several pathways:

- Phosphodiesterase Inhibition : DHP inhibits phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) within cells. This action promotes vasodilation and improves blood flow by reducing platelet aggregation .

- Anti-inflammatory Effects : DHP has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various tissues. This is particularly beneficial in conditions characterized by chronic inflammation .

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cAMP levels | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals | |

| Vasodilation | Improves blood flow |

Pharmacokinetics

DHP demonstrates a favorable pharmacokinetic profile, characterized by rapid absorption and metabolism. A study involving rats indicated that the peak plasma concentration (Cmax) of DHP was reached within 3-5 hours after administration, with a terminal half-life that supports its therapeutic use .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax | 44.1 ± 9.9 ng/mL |

| Tmax | 7.3 ± 1.6 hours |

| Half-life | ~2 hours |

Case Studies

- Study on Intermittent Claudication : A clinical trial investigated the efficacy of DHP in patients with intermittent claudication. Results showed significant improvements in walking distance and pain relief compared to placebo .

- Anti-inflammatory Effects in Arthritis Models : In animal models of arthritis, DHP administration resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Propiedades

IUPAC Name |

3-methyl-1,9-bis(5-oxohexyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-15-16(21)20(3)18(26)22(17(15)25)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPKGARSYMNYHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C=NC2=C1N(C(=O)N(C2=O)CCCCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.